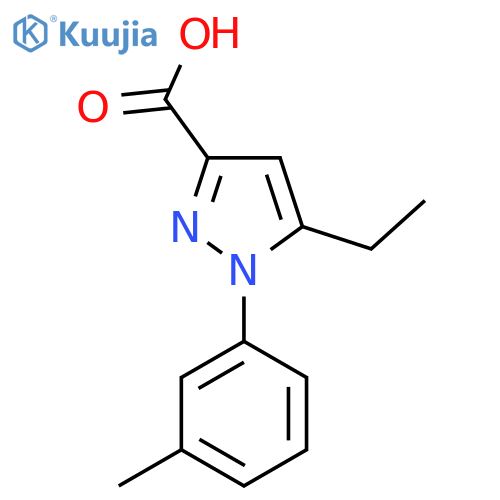Cas no 1177217-94-5 (5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)

1177217-94-5 structure
商品名:5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
- 1177217-94-5
- EN300-1628390
-
- インチ: 1S/C13H14N2O2/c1-3-10-8-12(13(16)17)14-15(10)11-6-4-5-9(2)7-11/h4-8H,3H2,1-2H3,(H,16,17)
- InChIKey: HJSOBVBFBWKBHB-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CC)N(C2C=CC=C(C)C=2)N=1)=O
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 55.1Ų
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628390-0.05g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 0.05g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-0.5g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 0.5g |
$781.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-1.0g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 1g |
$813.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-0.25g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 0.25g |
$748.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-2.5g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 2.5g |
$1594.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-50mg |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 50mg |
$683.0 | 2023-09-22 | ||
| Enamine | EN300-1628390-5.0g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 5g |
$2360.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-10.0g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 10g |
$3500.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-0.1g |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 0.1g |
$715.0 | 2023-06-04 | ||
| Enamine | EN300-1628390-1000mg |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid |
1177217-94-5 | 1000mg |
$813.0 | 2023-09-22 |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1177217-94-5 (5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
